2,5-Dimethoxytetrahydrofuran

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7911. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2,5-dimethoxyoxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-7-5-3-4-6(8-2)9-5/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFISDBXSWQMOND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCC(O1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10862378 | |

| Record name | Furan, tetrahydro-2,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

696-59-3 | |

| Record name | 2,5-Dimethoxytetrahydrofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=696-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furan, tetrahydro-2,5-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethoxytetrahydrofuran | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7911 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Furan, tetrahydro-2,5-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Furan, tetrahydro-2,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-2,5-dimethoxyfuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.726 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 2,5-Dimethoxytetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethoxytetrahydrofuran (DMTHF) is a versatile heterocyclic organic compound that serves as a key intermediate in a variety of synthetic transformations. Its utility is most notably recognized in the synthesis of N-substituted pyrroles via the Paal-Knorr reaction, and as a precursor in the production of pharmaceuticals, such as the anticholinergic drug atropine (B194438) sulfate (B86663).[1][2] This technical guide provides an in-depth overview of the physicochemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a mechanistic exploration of its reactivity. The information is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a chemical formula of C₆H₁₂O₃. It is a mixture of cis and trans isomers.[3] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O₃ | [4] |

| Molecular Weight | 132.16 g/mol | [2][4][5] |

| Appearance | Colorless to almost clear liquid | [6] |

| Melting Point | -45 °C | [6] |

| Boiling Point | 145-147 °C | [6] |

| Density | 1.02 - 1.03 g/mL at 20-25 °C | [6] |

| Refractive Index (n20D) | 1.416 - 1.419 | [7] |

| Solubility | Miscible with methanol (B129727), diethyl ether, and tetrahydrofuran. Immiscible with water. | [6] |

Reactivity and Mechanism

The primary reactivity of this compound stems from its nature as a cyclic acetal. Under acidic conditions, it undergoes hydrolysis to generate succinaldehyde (B1195056) in situ. This reactivity is the foundation of its utility in the Paal-Knorr pyrrole (B145914) synthesis.

The proposed mechanism for the acid-catalyzed hydrolysis involves the protonation of one of the methoxy (B1213986) groups, followed by the elimination of methanol to form a highly reactive oxocarbenium ion intermediate. This intermediate is then attacked by water, leading to a ring-opening to form the 1,4-dicarbonyl compound, succinaldehyde.[3][8]

Experimental Protocols

Synthesis of this compound

An improved and safer method for the preparation of this compound involves the reduction of 2,5-dihydro-2,5-dimethoxyfuran at room temperature and atmospheric pressure using a Mg-MeOH/Pd-C reducing agent. This avoids the need for high-pressure hydrogenation apparatus.[9]

Procedure: [9]

-

To a mixture of 2,5-dihydro-2,5-dimethoxyfuran (10 g, 76.9 mmol), methanol (150 mL), and 10% palladium on activated carbon, add magnesium turnings (10 g) in portions over 10 hours.

-

After the reaction is complete, remove the solid residue by filtration and wash with methylene (B1212753) chloride (2 x 30 mL).

-

Combine the filtrates and add methylene chloride (150 mL) and water (200 mL).

-

Carefully neutralize the mixture to a pH of 6 with 5% hydrochloric acid.

-

Separate the organic layer, and extract the aqueous phase with methylene chloride (2 x 30 mL).

-

Combine the organic phases and wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

Distill the oily residue under reduced pressure to afford pure this compound.

Paal-Knorr Synthesis of N-Substituted Pyrroles

This compound is a common starting material for the Paal-Knorr synthesis of N-substituted pyrroles. The reaction proceeds by the acid-catalyzed condensation of this compound with a primary amine.[10]

General Procedure: [10]

-

In a suitable reaction vessel, dissolve the primary amine (1.0 equiv) in a suitable solvent (e.g., water, ethanol, or acetic acid).

-

Add this compound (1.0-1.2 equiv) to the solution.

-

Add a catalytic amount of an acid (e.g., iron(III) chloride, acetic acid).

-

Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an appropriate workup, which may include extraction with an organic solvent, washing with water and brine, and drying over an anhydrous salt.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted pyrrole.

Synthesis of Atropine Sulfate Intermediate (Tropinone)

This compound is a key starting material in the synthesis of tropinone (B130398), a precursor to atropine.[11]

Procedure for Tropinone Synthesis: [11]

-

In a round bottom flask, charge water (1000 mL), this compound (500 g, 3.783 mol), and concentrated sulfuric acid (10 mL).

-

Heat the reaction mixture to 85-90 °C for 2 hours.

-

Cool the mixture to 25-30 °C and then chill to -5 to -10 °C.

-

Add 1,3-acetonedicarboxylic acid (553 g, 3.783 mol) under stirring at -5 to 0 °C, followed by water (1000 mL), and chill to -5 to 0 °C.

-

Add aqueous monomethylamine (40% solution, 440 g, 5.67 mol) dropwise at -5 to 0 °C.

-

Raise the temperature to 5-10 °C and add sodium bicarbonate (54.2 g) portion-wise to achieve a pH of 7-8.

-

Monitor the reaction by GC for the consumption of this compound.

-

Extract the reaction mixture with dichloromethane (B109758) (6 x 2.5 L).

-

Combine the organic layers and distill the solvent to obtain crude tropinone.

-

Purify the crude tropinone by vacuum distillation.

Biological Activity and Drug Development Applications

This compound itself is not known to possess significant biological activity or to be directly involved in signaling pathways. Its primary importance in drug development lies in its role as a versatile and stable precursor for the synthesis of more complex, biologically active molecules.[1][6] As demonstrated, it is a crucial building block for atropine sulfate, an anticholinergic drug used to treat a variety of medical conditions.[1] Furthermore, its application in the Paal-Knorr synthesis provides access to a wide range of N-substituted pyrroles, a scaffold present in many pharmaceutically active compounds.[10] The use of this compound allows for the in situ generation of the less stable succinaldehyde, providing a practical and efficient route to these important heterocyclic structures.[3]

Conclusion

This compound is a valuable reagent in organic synthesis, particularly for the preparation of N-substituted pyrroles and as an intermediate in the synthesis of pharmaceuticals like atropine. Its well-defined physicochemical properties and predictable reactivity under acidic conditions make it a reliable tool for researchers and drug development professionals. The experimental protocols provided in this guide offer a starting point for the practical application of this versatile compound in the laboratory.

References

- 1. nbinno.com [nbinno.com]

- 2. scbt.com [scbt.com]

- 3. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | C6H12O3 | CID 79098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound, 696-59-3 [thegoodscentscompany.com]

- 8. This compound | 696-59-3 | Benchchem [benchchem.com]

- 9. An Improved Preparation of 2, 5-Dimethoxy-tetrahydrofuran [crcu.jlu.edu.cn]

- 10. Pyrrole synthesis [organic-chemistry.org]

- 11. WO2014102829A1 - Crystalline atropine sulfate - Google Patents [patents.google.com]

synthesis of 2,5-dimethoxytetrahydrofuran from 2,5-dihydro-2,5-dimethoxyfuran

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2,5-dimethoxytetrahydrofuran from its precursor, 2,5-dihydro-2,5-dimethoxyfuran. This conversion is a critical step in various organic syntheses, as this compound serves as a stable and versatile acetal, which can be readily hydrolyzed to succinaldehyde, a key bifunctional building block. This guide provides a comparative analysis of two primary synthetic routes: a classical high-pressure catalytic hydrogenation using Raney Nickel and a more recent, milder reduction method employing a Magnesium-Methanol system with a Palladium-on-Carbon catalyst.

Comparative Synthesis Data

The following table summarizes the key quantitative data for the two prominent methods of synthesizing this compound from 2,5-dihydro-2,5-dimethoxyfuran, allowing for a direct comparison of their efficacy and reaction conditions.

| Parameter | Method 1: Raney Nickel Hydrogenation | Method 2: Mg-MeOH/Pd-C Reduction |

| Catalyst | Raney Nickel | 10% Palladium on Carbon (Pd/C) |

| Reducing Agent | Hydrogen Gas (H₂) | Magnesium (Mg) in Methanol (B129727) (MeOH) |

| Pressure | High Pressure | Atmospheric Pressure[1] |

| Temperature | Typically elevated (e.g., up to 100°C) | Room Temperature[1] |

| Reaction Time | Not specified in detail, but generally several hours | 10 hours[1] |

| Solvent | Typically an alcohol, such as ethanol (B145695) | Methanol (MeOH)[1] |

| Yield | ~85%[1] | 90%[1] |

| Apparatus | High-pressure hydrogenation apparatus (autoclave) | Standard laboratory glassware[1] |

Experimental Protocols

Detailed methodologies for the two primary synthetic routes are provided below. These protocols are based on established literature procedures and offer a comprehensive guide for laboratory implementation.

Method 1: Catalytic Hydrogenation with Raney Nickel

This classical approach involves the catalytic hydrogenation of the double bond in 2,5-dihydro-2,5-dimethoxyfuran using Raney Nickel as the catalyst under high pressure. While specific conditions for this exact substrate are not extensively detailed in recent literature, a general procedure can be outlined based on standard practices for Raney Nickel hydrogenations.

Materials:

-

2,5-dihydro-2,5-dimethoxyfuran

-

Raney Nickel (activated)

-

Ethanol (or other suitable solvent)

-

Hydrogen gas

Apparatus:

-

High-pressure autoclave equipped with a stirrer, gas inlet, and pressure gauge.

Procedure:

-

In a high-pressure autoclave, a solution of 2,5-dihydro-2,5-dimethoxyfuran in ethanol is prepared.

-

A catalytic amount of activated Raney Nickel is carefully added to the solution under an inert atmosphere.

-

The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure.

-

The reaction mixture is stirred and may be heated to facilitate the reaction.

-

The progress of the reaction is monitored by the uptake of hydrogen.

-

Upon completion, the autoclave is cooled, and the excess hydrogen pressure is carefully released.

-

The reaction mixture is filtered to remove the Raney Nickel catalyst.

-

The solvent is removed from the filtrate under reduced pressure.

-

The resulting crude this compound is purified by vacuum distillation to yield the final product.

Method 2: Reduction with Mg-MeOH/Pd-C

This more recent method offers a milder and more accessible alternative to high-pressure hydrogenation, avoiding the need for specialized equipment.[1]

Materials:

-

2,5-dihydro-2,5-dimethoxyfuran (10 g, 76.9 mmol)[1]

-

Methanol (150 mL)[1]

-

10% Palladium on active carbon (Pd/C)[1]

-

Magnesium turnings (10 g)[1]

-

Methylene (B1212753) chloride

-

Water

-

5% Hydrochloric acid

-

Anhydrous sodium sulfate

Apparatus:

-

Standard laboratory glassware (e.g., round-bottom flask, condenser, filtration apparatus).

Procedure:

-

A mixture of 2,5-dihydro-2,5-dimethoxyfuran (10 g), methanol (150 mL), and 10% Pd/C is prepared in a suitable flask.[1]

-

Magnesium turnings (10 g) are added to the mixture in portions over a period of 10 hours (e.g., 3-4 g every 3 hours).[1]

-

The reaction is stirred at room temperature under atmospheric pressure.

-

After the complete addition of magnesium and the cessation of the reaction, the solid residue is removed by filtration and washed with methylene chloride (2 x 30 mL).[1]

-

The combined organic filtrate is diluted with methylene chloride (150 mL) and water (200 mL).[1]

-

The mixture is carefully neutralized to a pH of 6 with 5% hydrochloric acid.[1]

-

The organic layer is separated, and the aqueous layer is extracted with methylene chloride.

-

The combined organic layers are dried over anhydrous sodium sulfate.

-

The solvent is removed by rotary evaporation.

-

The resulting oily residue is purified by distillation under reduced pressure to yield this compound as a clear oil (Yield: 90%).[1]

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from 2,5-dihydro-2,5-dimethoxyfuran via reduction.

References

2,5-Dimethoxytetrahydrofuran: A Stable Precursor for Succinaldehyde in Research and Drug Development

An In-depth Technical Guide

Succinaldehyde (B1195056), a highly reactive dialdehyde, is a valuable C4 building block in organic synthesis, particularly in the pharmaceutical industry for the construction of complex heterocyclic scaffolds and natural products.[1] However, its inherent instability and tendency to polymerize present significant challenges for its storage and handling.[2] 2,5-Dimethoxytetrahydrofuran has emerged as a stable and convenient precursor, readily releasing succinaldehyde in situ upon mild acidic hydrolysis. This guide provides a comprehensive overview of the synthesis, stability, and application of this compound as a succinaldehyde surrogate for researchers, scientists, and drug development professionals.

Physicochemical Properties and Stability

This compound is a colorless liquid that is stable under normal temperatures and pressures.[3] It is significantly more stable than succinaldehyde, making it ideal for storage and use as a precursor.[2] Proper handling and storage are crucial to maintain its quality. Unopened containers can be safely stored for up to 18 months, while opened containers should be used within 12 months.[1] It is classified as a flammable liquid and should be stored in a designated flammables area away from heat, sparks, and open flames.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 696-59-3 | [3] |

| Molecular Formula | C6H12O3 | [3] |

| Molecular Weight | 132.16 g/mol | [3] |

| Appearance | Colorless liquid | [3] |

| Density | 1.021 g/mL | [3] |

| Boiling Point | 145-148 °C | [3] |

| Melting Point | -45 °C | [3] |

| Flash Point | 35 °C | [3] |

| Water Solubility | 350 g/L (20 °C) | [3] |

Synthesis of this compound

Several methods have been reported for the synthesis of this compound. A common and efficient approach involves the hydrogenation of 2,5-dihydro-2,5-dimethoxyfuran.[5] An improved laboratory-scale preparation is detailed below.

Experimental Protocol: Synthesis of this compound

This protocol describes a two-step synthesis starting from furan (B31954).

Step 1: Synthesis of 2,5-Dihydro-2,5-dimethoxyfuran [5]

-

To a 2 L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add freshly distilled furan (100 g, 1.47 mol), absolute methanol (B129727) (300 mL), and absolute ether (300 mL).

-

Cool the solution to -50 °C using a liquid nitrogen bath.

-

Slowly add a cold solution of bromine (235 g, 1.47 mol) in methanol while maintaining the temperature below -40 °C.

-

After the addition is complete, continue stirring for 30 minutes.

-

Neutralize the reaction mixture by the slow addition of dimethylamine, keeping the temperature below -30 °C.

-

Allow the mixture to warm to room temperature, then add methylene (B1212753) chloride (500 mL) and water (500 mL).

-

Separate the organic layer and extract the aqueous phase with methylene chloride (2 x 100 mL).

-

Combine the organic phases, wash with saturated aqueous sodium bicarbonate (2 x 100 mL) and brine (100 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and distill the oily residue to yield 2,5-dihydro-2,5-dimethoxyfuran as a clear oil (134 g, 70% yield).

Step 2: Synthesis of this compound [5]

-

To a mixture of 2,5-dihydro-2,5-dimethoxyfuran (10 g, 76.8 mmol) and 10% Pd-C (0.5 g) in absolute methanol (50 mL), add magnesium turnings (3.7 g, 152 mmol) portion-wise over 1 hour.

-

Stir the mixture at room temperature for 4 hours.

-

Filter the reaction mixture and wash the solid residue with methanol.

-

Combine the filtrate and washings, and add methylene chloride (150 mL) and water (200 mL).

-

Carefully neutralize the mixture to pH 6 with 5% hydrochloric acid.

-

Separate the organic layer and extract the aqueous phase with methylene chloride (2 x 30 mL).

-

Combine the organic phases, wash with saturated aqueous sodium bicarbonate and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent and distill the residue under reduced pressure to afford this compound (9.1 g, 90% yield).

Generation of Succinaldehyde via Hydrolysis

The primary utility of this compound lies in its facile conversion to succinaldehyde. This is typically achieved through acid-catalyzed hydrolysis.

Experimental Protocol: Hydrolysis of this compound to Succinaldehyde

The following protocol is adapted from a procedure used in the total synthesis of prostaglandins (B1171923).[6][7]

-

In a 500 mL round-bottomed flask equipped with a reflux condenser, charge this compound (100 mL, 0.772 mol) and deionized water (200 mL).[7]

-

Heat the biphasic mixture to 90 °C and stir for 2 hours, resulting in a clear, homogenous light-yellow solution.[7]

-

Replace the condenser with a distillation apparatus and increase the temperature to 120 °C to distill off a mixture of water and methanol (approximately 110 mL collected over 2.5 hours).[7]

-

Remove the remaining solvent via rotary evaporation (75 mmHg, 65 °C water bath) for 40-45 minutes.[7]

-

Add toluene (B28343) (100 mL) to the resulting yellow oil and continue rotary evaporation to azeotropically remove residual water. Repeat this step twice more with 100 mL portions of toluene.[7]

-

The crude succinaldehyde (approximately 60 g) is obtained as a yellow oil and can be further purified by short-path distillation.[7]

Table 2: Summary of Reaction Conditions for Succinaldehyde Generation

| Parameter | Value | Reference(s) |

| Reactant | This compound | [6][7] |

| Reagent | Deionized Water | [7] |

| Temperature | 90 °C (hydrolysis), 120 °C (distillation) | [7] |

| Reaction Time | 2 hours (hydrolysis) | [7] |

| Work-up | Distillation, Rotary Evaporation, Azeotropic Distillation | [7] |

| Yield | ~73% (after purification) | [7] |

Applications in Drug Development and Research

Succinaldehyde generated from this compound is a versatile intermediate in the synthesis of various biologically active molecules. Its applications span from the synthesis of natural products like prostaglandins to the creation of novel heterocyclic compounds for targeted therapies.

Prostaglandin Synthesis

Succinaldehyde is a key starting material in the organocatalytic dimerization to form a bicyclic enal intermediate, which is a crucial precursor in the total synthesis of prostaglandins.[6] Prostaglandins are lipid compounds that exhibit a wide range of physiological effects and are targets for numerous drugs.[8]

Synthesis of Heterocyclic Compounds

The bifunctional nature of succinaldehyde makes it an ideal substrate for condensation reactions with amines to form pyrrole (B145914) derivatives. Pyrroles are a common scaffold in medicinal chemistry, and their derivatives have been developed as potent inhibitors of various protein kinases, which are key targets in cancer therapy.[1][9]

Signaling Pathway Inhibition by a Succinaldehyde-Derived Pyrrole

The following diagram illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK) and how a pyrrole derivative, synthesized from succinaldehyde, can act as an inhibitor.

Caption: RTK signaling pathway and its inhibition.

This diagram illustrates how the binding of a ligand to a receptor tyrosine kinase (RTK) initiates a downstream signaling cascade (the MAPK/ERK pathway), ultimately leading to changes in gene expression that promote cell proliferation and survival. A pyrrole derivative, synthesized using succinaldehyde, can act as a kinase inhibitor by binding to the ATP-binding site of the RTK, thereby blocking the signaling pathway. This mechanism is a common strategy in the development of targeted cancer therapies.[10]

Conclusion

This compound serves as a highly effective and stable precursor for succinaldehyde, overcoming the challenges associated with the handling of the free dialdehyde. Its straightforward synthesis and controlled hydrolysis make it an invaluable reagent for researchers in academia and industry. The succinaldehyde generated from this precursor is a versatile building block for the synthesis of a wide array of biologically active molecules, including prostaglandins and heterocyclic kinase inhibitors, highlighting its significance in modern drug discovery and development.

References

- 1. Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis of medicinal tropane alkaloids in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rapid Synthesis of Psychoplastogenic Tropane Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2 [pubmed.ncbi.nlm.nih.gov]

- 10. Synthetic and Naturally Occurring Heterocyclic Anticancer Compounds with Multiple Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]

cis and trans isomers of 2,5-dimethoxytetrahydrofuran

An In-depth Technical Guide to the Cis and Trans Isomers of 2,5-Dimethoxytetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, stereochemistry, and spectroscopic properties of the . This versatile building block is of significant interest in organic synthesis and drug discovery.

Introduction

This compound is a cyclic acetal (B89532) that serves as a stable precursor to succinaldehyde. It exists as a mixture of two diastereomers: a cis isomer and a trans isomer. The stereochemistry of these isomers plays a crucial role in their reactivity and in the stereochemical outcome of subsequent reactions. This document details the preparation of these isomers, their separation, and their characterization by nuclear magnetic resonance (NMR) spectroscopy.

Synthesis of this compound Isomers

The synthesis of this compound is typically a two-step process starting from furan (B31954). The first step involves the formation of 2,5-dimethoxy-2,5-dihydrofuran (B146672), which is then catalytically hydrogenated to the saturated tetrahydrofuran (B95107) ring system.

Experimental Protocols

Step 1: Synthesis of 2,5-Dimethoxy-2,5-dihydrofuran

An improved and safer procedure for the synthesis of 2,5-dimethoxy-2,5-dihydrofuran avoids the use of elemental bromine.[1]

-

Materials: Furan (freshly distilled, 100 g, 1.47 mol), absolute methanol (B129727) (300 mL), absolute ether (300 mL), bromine (235 g, 1.47 mol), dimethylamine.

-

Procedure:

-

A 2 L three-necked flask equipped with a mechanical stirrer, a thermometer, a drying tube, and a dropping funnel is charged with furan, absolute methanol, and absolute ether.

-

The solution is cooled to -50°C using a liquid nitrogen bath.

-

A cold solution of bromine (-5°C) in methanol (500 mL) is added dropwise over 30 minutes, maintaining the temperature below -30°C.

-

After the addition is complete, the mixture is stirred for an additional 30 minutes.

-

Dimethylamine is then added at a moderate rate while maintaining the temperature below -30°C until the mixture is just basic.

-

The reaction mixture is stirred for 60 minutes at -30°C and then allowed to warm to room temperature.

-

Methylene (B1212753) chloride (500 mL) and water (500 mL) are added. The organic layer is separated, and the aqueous layer is extracted with methylene chloride (2 x 100 mL).

-

The combined organic phases are washed with saturated aqueous sodium bicarbonate (2 x 100 mL) and brine (100 mL), then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the resulting oily residue is distilled to yield 2,5-dimethoxy-2,5-dihydrofuran.

-

Step 2: Synthesis of this compound

The catalytic hydrogenation of 2,5-dimethoxy-2,5-dihydrofuran yields a mixture of cis and trans this compound. An efficient method utilizes a magnesium-methanol system with a palladium on carbon catalyst at room temperature and atmospheric pressure.[1]

-

Materials: 2,5-dimethoxy-2,5-dihydrofuran (10 g, 76.9 mmol), methanol (150 mL), 10% palladium on activated carbon, magnesium turnings (10 g).

-

Procedure:

-

To a mixture of 2,5-dimethoxy-2,5-dihydrofuran and methanol, 10% palladium on carbon is added.

-

Magnesium turnings are added in portions (3-4 g every 3 hours) over a period of 10 hours with stirring.

-

The solid residue is removed by filtration and washed with methylene chloride (2 x 30 mL).

-

To the combined filtrate, methylene chloride (150 mL) and water (200 mL) are added. The mixture is carefully neutralized to pH 6 with 5% hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with methylene chloride.

-

The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is removed by distillation.

-

The resulting liquid is a mixture of cis- and trans-2,5-dimethoxytetrahydrofuran.

-

Separation of Cis and Trans Isomers

The can be separated by fractional distillation due to a difference in their boiling points. The trans isomer has a lower boiling point than the cis isomer.

-

Protocol Outline:

-

The mixture of isomers is placed in a round-bottom flask equipped with a fractional distillation column (e.g., a Vigreux or packed column) and a distillation head with a thermometer.

-

The flask is heated gently in a heating mantle.

-

The vapor temperature is monitored closely. The first fraction, enriched in the lower-boiling trans isomer, is collected at a steady temperature.

-

As the distillation proceeds, the temperature will rise, indicating an increasing proportion of the higher-boiling cis isomer in the vapor. A second fraction, which is a mixture of both isomers, is collected during this temperature transition.

-

Finally, the temperature will stabilize again at the boiling point of the cis isomer, at which point the third fraction, enriched in the cis isomer, is collected.

-

The purity of the separated fractions should be assessed by gas chromatography or NMR spectroscopy.

-

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for distinguishing between the . The different spatial arrangements of the methoxy (B1213986) groups relative to the tetrahydrofuran ring lead to distinct chemical shifts for the protons and carbons.

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for the cis and trans isomers.

Table 1: ¹H NMR Chemical Shift Data (CDCl₃)

| Proton | cis-Isomer (δ, ppm) | trans-Isomer (δ, ppm) |

| H2, H5 (CH-OCH₃) | ~4.9 | ~4.8 |

| H3, H4 (CH₂) | ~1.9-2.1 | ~1.8-2.0 |

| OCH₃ | ~3.3 | ~3.3 |

Table 2: ¹³C NMR Chemical Shift Data (CDCl₃)

| Carbon | cis-Isomer (δ, ppm) | trans-Isomer (δ, ppm) |

| C2, C5 (CH-OCH₃) | 106.9 | 107.5 |

| C3, C4 (CH₂) | 33.1 | 33.8 |

| OCH₃ | 54.9 | 55.1 |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Stereochemistry and Conformational Analysis

The stereochemical assignment of the two isomers is based on their NMR spectra and physical properties. The isomer with the lower boiling point is identified as the trans isomer, while the isomer with the higher boiling point is the cis isomer.

The preference for certain conformations of the tetrahydrofuran ring and the orientation of the methoxy groups are influenced by stereoelectronic factors, most notably the anomeric effect. The anomeric effect describes the tendency of an electronegative substituent at the anomeric carbon (C2 and C5 in this case) to adopt an axial orientation, which is electronically favored over the sterically less hindered equatorial position. This effect arises from a stabilizing interaction between a lone pair of the ring oxygen and the antibonding orbital (σ*) of the C-O bond of the methoxy group.

Visualizations

Synthesis Workflow

The overall synthetic pathway from furan to the mixture of is depicted below.

Caption: Synthetic route to this compound.

Stereoisomeric Relationship

The relationship between the cis and trans isomers is that of diastereomers.

References

molecular structure and formula of 2,5-dimethoxytetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-dimethoxytetrahydrofuran (DMTHF), a versatile cyclic acetal (B89532) widely utilized in organic synthesis. This document details its molecular structure, chemical formula, and physical properties. A significant focus is placed on its application as a key reagent in the Paal-Knorr synthesis of N-substituted pyrroles, a critical reaction in the development of various pharmaceutical compounds. Detailed experimental protocols, spectroscopic data, and safety information are presented to assist researchers and drug development professionals in its effective and safe utilization.

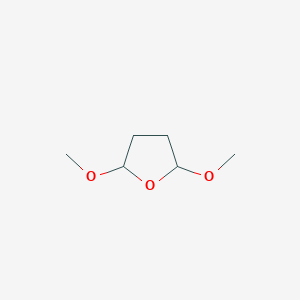

Molecular Structure and Chemical Formula

This compound is a five-membered heterocyclic ether with two methoxy (B1213986) groups attached to the carbons adjacent to the ring oxygen (C2 and C5). It exists as a mixture of cis and trans isomers.

-

Molecular Formula: C₆H₁₂O₃

-

Molecular Weight: 132.16 g/mol

-

IUPAC Name: 2,5-dimethoxyoxolane

-

CAS Number: 696-59-3

-

Synonyms: Tetrahydro-2,5-dimethoxyfuran, Protectol DMT

The two stereoisomers, cis and trans, arise from the relative positions of the two methoxy groups with respect to the plane of the tetrahydrofuran (B95107) ring.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 145-147 °C | |

| Melting Point | -45 °C | |

| Density | 1.024 - 1.027 g/cm³ at 20 °C | |

| Refractive Index (n²⁰/D) | 1.416 - 1.419 | |

| Flash Point | 38 °C (closed cup) | |

| Solubility | Soluble in water and common organic solvents. | |

| Purity (typical) | >98.0% (GC) |

Spectroscopic Data

The structural elucidation and purity assessment of this compound are typically performed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound are characteristic of its structure, showing distinct signals for the methoxy and tetrahydrofuran ring protons and carbons. The presence of both cis and trans isomers can lead to a more complex spectrum with multiple sets of signals.

¹H NMR (CDCl₃):

-

~1.8-2.2 ppm: Multiplet, 4H (CH₂ protons of the THF ring)

-

~3.3 ppm: Singlet, 6H (OCH₃ protons)

-

~4.8-5.0 ppm: Multiplet, 2H (CH protons at C2 and C5)

¹³C NMR (CDCl₃):

-

~28-30 ppm: (CH₂ carbons of the THF ring)

-

~55 ppm: (OCH₃ carbons)

-

~105-107 ppm: (CH carbons at C2 and C5)

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by absorptions corresponding to C-H and C-O bond stretching.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2970-2820 | Strong | C-H stretching (alkane) |

| 1190-1070 | Strong | C-O stretching (ether and acetal) |

| 1450-1375 | Medium | C-H bending (alkane) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern. The molecular ion peak (M⁺) at m/z 132 may be observed, though it can be weak.

Proposed Fragmentation Pattern: A primary fragmentation pathway involves the loss of a methoxy group (-OCH₃) to form a stable oxonium ion at m/z 101 . Another significant fragmentation is the cleavage of the tetrahydrofuran ring, leading to a prominent peak at m/z 72 . Further fragmentation can result in smaller ions.

Synthesis and Applications

This compound is a valuable synthetic intermediate, most notably as a surrogate for succinaldehyde (B1195056) in the Paal-Knorr synthesis of pyrroles . This reaction is fundamental in the synthesis of a wide array of nitrogen-containing heterocyclic compounds, many of which are scaffolds for biologically active molecules and pharmaceuticals.

The Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound (or its equivalent, such as this compound) with a primary amine or ammonia, typically under acidic conditions, to yield a substituted pyrrole. The reaction with this compound

An In-depth Technical Guide to the Acid-Catalyzed Hydrolysis of 2,5-Dimethoxytetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and available data related to the acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran. This reaction is a fundamental transformation in organic synthesis, primarily utilized for the in situ generation of succinaldehyde (B1195056), a versatile bifunctional intermediate.

Core Mechanism of Hydrolysis

The acid-catalyzed hydrolysis of this compound, a cyclic acetal (B89532), proceeds through a well-established multi-step mechanism. The reaction is reversible, and to drive the equilibrium towards the product, succinaldehyde, an excess of water is typically employed.[1] The general mechanism involves the protonation of one of the methoxy (B1213986) groups, followed by the formation of a resonance-stabilized oxocarbenium ion, which is then attacked by water. This process is repeated for the second methoxy group to yield the final dicarbonyl product.

The key steps in the mechanism are as follows:

-

Protonation of a Methoxy Group: The reaction is initiated by the protonation of one of the oxygen atoms of the methoxy groups by an acid catalyst (e.g., H₃O⁺), converting the methoxy group into a good leaving group (methanol).[1]

-

Formation of the Oxocarbenium Ion: The lone pair of electrons on the endocyclic oxygen atom facilitates the departure of methanol, leading to the formation of a resonance-stabilized oxocarbenium ion. This step is often the rate-determining step in acetal hydrolysis.

-

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion.

-

Deprotonation: A subsequent deprotonation step yields a hemiacetal intermediate.

-

Repetition of the Sequence: The second methoxy group then undergoes the same sequence of protonation, elimination of a second molecule of methanol, nucleophilic attack by another water molecule, and deprotonation to afford the final product, succinaldehyde.

A visual representation of this mechanistic pathway is provided in the diagram below.

References

Spectroscopic and Mechanistic Analysis of 2,5-Dimethoxytetrahydrofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 2,5-dimethoxytetrahydrofuran, a versatile building block in organic synthesis. It includes a summary of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, detailed experimental protocols for spectral acquisition, and a mechanistic exploration of its role in the Paal-Knorr pyrrole (B145914) synthesis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, which exists as a mixture of cis and trans isomers. The data provided is for the mixture of isomers in deuterochloroform (CDCl3).

Table 1: ¹H NMR Spectroscopic Data of this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~5.0 - 5.1 | m | CH -OCH₃ (C2 and C5) |

| ~3.3 | s | OCH₃ |

| ~1.9 - 2.1 | m | -CH₂ - (C3 and C4) |

Table 2: ¹³C NMR Spectroscopic Data of this compound in CDCl₃[1]

| Chemical Shift (δ) ppm | Assignment |

| ~107 | C H-OCH₃ (C2 and C5) |

| ~55 | OC H₃ |

| ~33 | -C H₂- (C3 and C4) |

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970 - 2830 | Strong | C-H stretch (alkane) |

| ~1100 - 1040 | Strong | C-O stretch (ether) |

Experimental Protocols

The following are representative experimental protocols for the acquisition of NMR and IR spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (approximately 10-20 mg) is dissolved in deuterochloroform (CDCl₃, ~0.7 mL) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.[1] The solution is transferred to a 5 mm NMR tube.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 400 MHz spectrometer. A sufficient number of scans (e.g., 16) are acquired to obtain a good signal-to-noise ratio. The spectral width is set to cover the range of proton chemical shifts (e.g., 0-10 ppm).

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same spectrometer, operating at a frequency of 100 MHz. A proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans (e.g., 1024) and a relaxation delay of 2 seconds are typically employed to ensure accurate integration of all carbon signals, including quaternary carbons if present.

Infrared (IR) Spectroscopy

The IR spectrum of neat this compound is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small drop of the liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film. The spectrum is recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The background spectrum of the clean plates is recorded separately and subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide.

Mechanistic Pathway: Paal-Knorr Pyrrole Synthesis

This compound serves as a stable and convenient precursor to succinaldehyde, a key intermediate in the Paal-Knorr synthesis of pyrroles.[2][3][4] The reaction proceeds via an acid-catalyzed hydrolysis of the acetal (B89532) groups, followed by condensation with a primary amine.

The logical workflow for this synthesis is depicted below:

References

Stability and Storage of 2,5-Dimethoxytetrahydrofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,5-dimethoxytetrahydrofuran. The information presented herein is critical for ensuring the integrity of this versatile reagent in research and pharmaceutical development applications. This guide covers key aspects of its chemical stability, degradation pathways, and the methodologies required for its analysis.

Overview of Chemical Stability

This compound is a cyclic acetal (B89532) that serves as a stable and convenient precursor to succinaldehyde (B1195056), a highly reactive dicarbonyl compound prone to polymerization.[1][2] The stability of this compound is primarily influenced by pH, with its degradation being significantly accelerated under acidic conditions. It is generally stable under neutral and basic conditions. The primary degradation pathway is the acid-catalyzed hydrolysis to succinaldehyde and methanol.

Given its classification as a flammable liquid, appropriate handling and storage procedures are imperative to ensure laboratory safety.[3][4][5]

Recommended Storage and Handling Conditions

To maintain its chemical integrity and ensure safety, this compound should be stored and handled in accordance with the following guidelines.

Table 1: Recommended Storage and Handling of this compound

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place.[3][6] Some suppliers recommend storage at 10°C - 25°C or below +30°C.[7][8] | To minimize potential degradation and peroxide formation. |

| Atmosphere | Store in a well-ventilated area.[3][4][6] Consider storage under an inert atmosphere (e.g., nitrogen) for long-term stability, especially after opening. | To prevent the accumulation of flammable vapors and minimize oxidative degradation. |

| Container | Keep container tightly closed in its original packaging.[4][5] Plastic containers should only be used if approved for flammable liquids.[3] | To prevent evaporation and contamination. |

| Incompatible Materials | Store away from acids, bases, and strong oxidizing agents.[4] | To prevent accelerated degradation. |

| Ignition Sources | Keep away from heat, sparks, open flames, and other ignition sources.[3][4][5][6] Use non-sparking tools and explosion-proof equipment.[4] | The compound is a flammable liquid. |

| Handling | Handle in a well-ventilated area or under a chemical fume hood.[4][6] Avoid breathing vapors.[4][5][6] Wear appropriate personal protective equipment (gloves, safety glasses).[5] | To prevent inhalation exposure and skin/eye contact. |

| Peroxide Formation | May form explosive peroxides.[3] An expiration date should be determined, and the chemical should be tested for peroxides before use if stored for extended periods, especially after being opened. Unopened containers are generally safe for 18 months, while opened containers should not be stored for more than 12 months.[3] | Ethers are known to form peroxides upon exposure to air and light. |

Degradation Pathways

The principal degradation pathway for this compound is acid-catalyzed hydrolysis, which results in the formation of succinaldehyde and two molecules of methanol. This reaction is reversible, but in the presence of excess water, the equilibrium favors the hydrolysis products.

Caption: Acid-catalyzed hydrolysis pathway of this compound.

Quantitative Stability Data

Table 2: Hydrolysis Kinetics of a 2,5-Dioxy-tetrahydrofuran Analog at Different pH

| pH | Half-life (t½) | Pseudo first-order rate constant (k') (s⁻¹) |

| 2.42 | 2.2 hours | 8.93 x 10⁻⁵ |

| 7.40 | 20 days | 3.93 x 10⁻⁷ |

Data adapted from a study on a fluorinated Thromboxane A2 analog.[3] This data is presented for illustrative purposes to demonstrate the pH-dependent stability of the core chemical structure.

This data clearly indicates that the stability of the tetrahydrofuran (B95107) acetal structure is significantly reduced in acidic environments.

Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of this compound requires well-defined experimental protocols. This section outlines a general approach for conducting forced degradation studies and a proposed stability-indicating analytical method.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the specificity of analytical methods.

Caption: A typical workflow for conducting forced degradation studies.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as acetonitrile (B52724) or methanol.

-

Acid Hydrolysis: Treat the stock solution with 0.1 M hydrochloric acid and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.

-

Base Hydrolysis: Treat the stock solution with 0.1 M sodium hydroxide (B78521) and heat at 60°C for the same time intervals. Neutralize the samples before analysis.

-

Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose both the solid material and a solution to elevated temperatures (e.g., 80°C).

-

Photolytic Degradation: Expose the solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

-

Analysis: Analyze all stressed samples, along with a control sample, using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying this compound from its potential degradation products.

Table 3: Proposed HPLC Method Parameters

| Parameter | Proposed Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 210 nm (as the analytes lack a strong chromophore) or Refractive Index (RI) |

| Injection Volume | 10 µL |

Method Validation: The proposed method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity will be demonstrated by the ability of the method to resolve the main peak from any degradation products formed during the forced degradation studies.

Conclusion

This compound is a stable compound under neutral and basic conditions but is susceptible to acid-catalyzed hydrolysis. Proper storage in a cool, dry, well-ventilated area away from incompatible materials and ignition sources is essential for maintaining its quality and ensuring safety. The development and validation of a stability-indicating analytical method are critical for monitoring its purity and for its application in regulated environments such as pharmaceutical development. The information and protocols provided in this guide serve as a valuable resource for researchers and scientists working with this important chemical intermediate.

References

- 1. This compound | 696-59-3 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carbonate-Catalyzed Room-Temperature Selective Reduction of Biomass-Derived 5-Hydroxymethylfurfural into 2,5-Bis(hydroxymethyl)furan [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mavmatrix.uta.edu [mavmatrix.uta.edu]

Commercial Availability and Technical Guide to 2,5-Dimethoxytetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,5-dimethoxytetrahydrofuran, a versatile heterocyclic compound with significant applications in organic synthesis and the pharmaceutical industry. This document outlines its commercial availability, key suppliers, and detailed technical specifications. Furthermore, it presents established experimental protocols for its synthesis and its application in the formation of other valuable chemical entities.

Commercial Availability and Suppliers

This compound is readily available from a multitude of chemical suppliers, catering to both research and bulk-scale requirements. The compound is typically sold as a mixture of cis- and trans-isomers with purities generally at or above 98%. Below is a summary of prominent suppliers and their standard product offerings.

| Supplier | Product Name | Purity | CAS Number | Notes |

| Sigma-Aldrich (Merck) | This compound, mixture of cis and trans | 98% | 696-59-3 | For synthesis.[1] |

| Thermo Scientific (Fisher Scientific) | This compound, cis + trans | 98% or 99% | 696-59-3 | Formerly part of the Acros Organics and Alfa Aesar portfolios.[2][3][4] |

| Santa Cruz Biotechnology | This compound, mixture of cis and trans | ≥98% | 696-59-3 | Classified as a Dangerous Good for transport.[5] |

| TCI (Tokyo Chemical Industry) | This compound (cis- and trans- mixture) | >98.0% (GC) | 696-59-3 | Available in various pack sizes.[6] |

| Chem-Impex | This compound (cis- and trans- mixture) | ≥ 98% (GC) | 696-59-3 | Notes applications in green chemistry.[7] |

| Biosynth | This compound | - | 696-59-3 | For pharmaceutical testing and research purposes.[8] |

| Ottokemi | This compound | 98% | 696-59-3 | Used as an intermediate for atropine (B194438) sulfate.[9] |

| Central Drug House (CDH) | 2:5-Dimethoxy Tetrahydrofuran for Synthesis | - | 696-59-3 | Indian manufacturer and exporter. |

| Apollo Scientific | This compound | - | 696-59-3 | - |

Physicochemical and Technical Data

This section summarizes the key quantitative data for this compound, compiled from various supplier specifications and safety data sheets.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₃ | [7][10][11] |

| Molecular Weight | 132.16 g/mol | [7][10][11] |

| Appearance | Colorless to light yellow liquid | [6][7][8] |

| Boiling Point | 145-147 °C (lit.) | |

| Density | 1.02 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.418 (lit.) | |

| Flash Point | 35 °C | [11] |

| Purity (by GC) | ≥98% - 99% | [7][8][11] |

| Isomer Composition | Mixture of cis- and trans-isomers | [1][7][11] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in the Paal-Knorr synthesis are provided below.

Synthesis of this compound via Reduction

An improved and facile method for the preparation of this compound involves the reduction of 2,5-dihydro-2,5-dimethoxyfuran at room temperature and atmospheric pressure, avoiding the need for high-pressure hydrogenation apparatus.[12]

Step 1: Preparation of 2,5-Dihydro-2,5-dimethoxyfuran [12]

-

To a 2 L three-necked flask equipped with a mechanical stirrer, thermometer, drying tube, and dropping funnel, add freshly distilled furan (B31954) (100 g, 1.47 mol), absolute methanol (B129727) (300 mL), and absolute ether (300 mL).

-

Cool the solution to -50°C using a liquid nitrogen bath.

-

Add a cold solution (-5°C) of bromine (235 g, 1.47 mol) in 500 mL of methanol over 30 minutes, maintaining the internal temperature below -30°C.

-

After an additional 30 minutes of stirring, add dimethylamine (B145610) at a moderate rate while maintaining the temperature below -30°C until the mixture is just basic.

-

Stir the mixture at -30°C for 60 minutes and then allow it to warm to room temperature.

-

Add methylene (B1212753) chloride (500 mL) and water (500 mL). Separate the organic layer.

-

Extract the aqueous phase with methylene chloride (2 x 100 mL).

-

Combine the organic phases and wash with saturated aqueous sodium bicarbonate (2 x 100 mL) and brine (100 mL).

-

Dry the organic phase over anhydrous sodium sulfate, remove the solvent under reduced pressure, and distill the oily residue to yield 2,5-dihydro-2,5-dimethoxyfuran.

Step 2: Reduction to this compound [12]

-

To a mixture of 2,5-dihydro-2,5-dimethoxyfuran (10 g, 76.9 mmol), methanol (150 mL), and 10% palladium on activated carbon, add magnesium turnings (10 g) in portions over 10 hours.

-

Filter the solid residue and wash with methylene chloride (2 x 30 mL).

-

To the combined filtrate, add methylene chloride (150 mL) and water (200 mL).

-

Carefully neutralize the solution to pH 6 with 5% hydrochloric acid.

-

Separate the organic layer and extract the aqueous phase with methylene chloride (2 x 30 mL).

-

Combine the organic phases, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent and distill the residue under reduced pressure to obtain this compound (yield ~90%).

Paal-Knorr Synthesis of N-Substituted Pyrroles

This compound serves as a stable precursor to succinaldehyde, which is generated in situ for the Paal-Knorr synthesis of pyrroles.[2][13][14]

General Procedure for N-Aryl Pyrrole Synthesis: [15]

-

In a suitable reaction vessel (e.g., round-bottom flask or microwave vial), combine the primary amine (1.0 mmol), this compound (1.2 mmol), and a suitable solvent (e.g., water, ethanol, or acetic acid).

-

Add a catalytic amount of an acid catalyst (e.g., a drop of concentrated HCl, iron(III) chloride, or iodine).[2][15]

-

Heat the reaction mixture. For conventional heating, reflux for a specified time (e.g., 15 minutes). For microwave-assisted synthesis, irradiate at a set temperature (e.g., 120-150°C) for 2-10 minutes.[15]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture.

-

Perform an appropriate workup. This may involve adding water or an aqueous acid solution to precipitate the product, followed by extraction with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the N-substituted pyrrole.

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key logical and experimental flows related to this compound.

Caption: Synthesis pathway from furan to this compound.

Caption: Experimental workflow for the Paal-Knorr synthesis of pyrroles.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. Pyrrole synthesis [organic-chemistry.org]

- 3. This compound, cis + trans, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. This compound, 99%, mixture of cis- and trans isomers 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. DE3544046A1 - METHOD FOR PRODUCING 2,5-DIMETHOXY- AND 2,5-DIETHOXYTETRAHYDROFURAN - Google Patents [patents.google.com]

- 6. This compound (cis- and trans- mixture) [cymitquimica.com]

- 7. chemimpex.com [chemimpex.com]

- 8. This compound, 99%, mixture of cis- and trans isomers 100 g | Request for Quote [thermofisher.com]

- 9. This compound, 98%, COA, Certificate of Analysis, 696-59-3, D 1922 [ottokemi.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. rheniumshop.co.il [rheniumshop.co.il]

- 12. An Improved Preparation of 2, 5-Dimethoxy-tetrahydrofuran [crcu.jlu.edu.cn]

- 13. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. benchchem.com [benchchem.com]

A Technical Guide to the Historical Preparation of 2,5-Dimethoxytetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical methodologies for the preparation of 2,5-dimethoxytetrahydrofuran, a significant heterocyclic compound. The document provides a comparative analysis of various synthetic routes, complete with detailed experimental protocols for key methods and quantitative data presented for ease of comparison. Visual diagrams of the reaction pathways are included to facilitate a deeper understanding of the chemical transformations.

Synthesis via Catalytic Hydrogenation of 2,5-Dimethoxy-2,5-dihydrofuran (B146672)

A prominent historical route to this compound involves the catalytic hydrogenation of its unsaturated precursor, 2,5-dimethoxy-2,5-dihydrofuran. This precursor was commonly synthesized from furan (B31954). Two notable methods for the hydrogenation step are detailed below.

High-Pressure Hydrogenation using Raney Nickel

An early and effective method for the reduction of the double bond in 2,5-dimethoxy-2,5-dihydrofuran utilized a Raney nickel catalyst under high pressure. This procedure is notable for its high yield.[1]

Experimental Protocol:

A solution of 2,5-dimethoxy-2,5-dihydrofuran in a suitable solvent, such as ethanol, is placed in a high-pressure autoclave. A catalytic amount of Raney nickel is added to the solution. The autoclave is then sealed and pressurized with hydrogen gas. The reaction mixture is agitated and heated to facilitate the hydrogenation. Upon completion of the reaction, the catalyst is removed by filtration, and the this compound is isolated and purified by distillation.

Room Temperature and Atmospheric Pressure Hydrogenation using Mg-MeOH/Pd-C

A later improvement to this method allowed for the hydrogenation to be carried out under significantly milder conditions, avoiding the need for high-pressure equipment.[1] This procedure offers a comparable high yield with greater operational simplicity.[1]

Experimental Protocol:

To a mixture of 2,5-dihydro-2,5-dimethoxyfuran (10 g, 76.9 mmol), methanol (B129727) (150 mL), and 10% palladium on activated carbon, magnesium turnings (10 g) are added in portions (3-4 g every 3 hours) over a 10-hour period. The solid residue is then removed by filtration and washed with methylene (B1212753) chloride (2 x 30 mL). Methylene chloride (150 mL) and water (200 mL) are added to the combined filtrate, which is then carefully neutralized to a pH of 6 with 5% hydrochloric acid. The organic layer is separated, and the aqueous phase is extracted with methylene chloride (2 x 150 mL). The combined organic layers are dried over anhydrous sodium sulfate. After removal of the solvent, the resulting oil is distilled under reduced pressure to yield this compound.[1]

Synthesis from 4,4-Dimethoxy-1-butanal via Acid-Catalyzed Cyclization

An alternative approach involves the intramolecular cyclization of 4,4-dimethoxy-1-butanal. This method utilizes a strongly acidic ion exchange resin as a catalyst to promote the formation of the tetrahydrofuran (B95107) ring.[1]

Experimental Protocol:

A mixture of 4,4-dimethoxy-1-butanal (132 g, 1.0 mol) and a strongly acidic ion exchange resin (e.g., Amberlite IR-200C, 2.6 g) is stirred at 50°C for 1.5 hours. After the reaction, the ion exchange resin is separated by filtration. The resulting product is then distilled to yield this compound, which is obtained as a mixture of cis- and trans-isomers. The product boils at 144-147°C.[1] In a similar procedure using Dowex MSC-1 resin with 4,4-diethoxy-1-butanal, the reaction is stirred for four hours at 30°C.[1]

Other Historical Synthetic Routes

Several other methods for the preparation of this compound have been reported in historical literature, though detailed experimental protocols are not as readily available in modern databases. These include:

-

From Furan via Bromination and Methoxylation: A classical method involves the reaction of furan with bromine and methanol to yield 2,5-dimethoxy-2,5-dihydrofuran, which is subsequently hydrogenated.[1]

-

Electrochemical Oxidation of Furan: This method produces 2,5-dimethoxy-2,5-dihydrofuran through the electrochemical oxidation of furan in methanol.[2][3][4] The dihydrofuran intermediate is then hydrogenated to the final product. A self-supported paired electrosynthesis in a thin layer flow cell has been reported to produce the intermediate with a chemical yield of up to 98%.[2][3]

-

Ozonolysis of 1,5,9-Cyclododecatriene (B1592173): A Japanese patent from 1971 describes a process involving the ozonolysis of 1,5,9-cyclododecatriene in the presence of methanol, followed by hydration and distillation.[1] This process is reported to yield a mixture containing approximately 40% this compound.[1]

-

From 2,5-Dichlorotetrahydrofuran: An East German patent outlines the synthesis of this compound by reacting 2,5-dichlorotetrahydrofuran with sodium methylate. However, this method is noted to have a poor yield in the initial chlorination step.[1]

Quantitative Data Summary

| Method | Starting Material(s) | Reagents/Catalyst | Temperature (°C) | Pressure | Yield (%) | Reference |

| High-Pressure Hydrogenation | 2,5-Dimethoxy-2,5-dihydrofuran | Raney nickel, H₂ | - | High | 85 | [1] |

| Room Temp. Hydrogenation | 2,5-Dimethoxy-2,5-dihydrofuran | Mg, MeOH, 10% Pd/C | Room Temperature | Atmospheric | 90 | [1] |

| Acid-Catalyzed Cyclization | 4,4-Dimethoxy-1-butanal | Acidic ion exchange resin | 50 | Atmospheric | 95.2 (relative to reacted butanal) | [1] |

| Electrochemical Oxidation (intermediate) | Furan, Methanol | - | - | - | up to 98 | [2][3] |

| Ozonolysis | 1,5,9-Cyclododecatriene | O₃, Methanol | - | - | ~40 (in a mixture) | [1] |

| From Dichlorotetrahydrofuran | 2,5-Dichlorotetrahydrofuran | Sodium methylate | - | - | Poor (overall) | [1] |

Signaling Pathways and Experimental Workflows

Caption: Synthesis of this compound from furan.

References

- 1. US4680420A - Process for the producing this compound and 2,5-diethoxytetrahydrofuran - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 4. US4441970A - Electrochemical preparation of 2,5-dialkoxy-2,5-dihydrofurans - Google Patents [patents.google.com]

Methodological & Application

The Paal-Knorr Pyrrole Synthesis: Utilizing 2,5-Dimethoxytetrahydrofuran for Efficient N-Substituted Pyrrole Formation

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Paal-Knorr pyrrole (B145914) synthesis is a cornerstone reaction in organic chemistry for the construction of the pyrrole ring, a prevalent scaffold in pharmaceuticals and natural products.[1] This document provides a detailed overview and experimental protocols for the use of 2,5-dimethoxytetrahydrofuran as a stable and convenient precursor to the requisite 1,4-dicarbonyl species in the Paal-Knorr synthesis. Various catalytic systems and reaction conditions are discussed, with quantitative data presented for comparison. This approach offers a practical and efficient route to a diverse range of N-substituted pyrroles, which are of significant interest in drug discovery and development.

Introduction

The pyrrole nucleus is a fundamental heterocyclic motif found in a vast array of biologically active molecules, including heme, chlorophyll, and numerous pharmaceuticals. The Paal-Knorr synthesis, first reported in 1884, remains one of the most reliable and straightforward methods for constructing substituted pyrroles.[1][2] The classical approach involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[3]

A significant advancement in this methodology is the use of this compound as a stable, easily handled precursor to succinaldehyde (B1195056). Under acidic conditions, the acetal (B89532) groups of this compound are hydrolyzed to reveal the reactive 1,4-dialdehyde, which then undergoes condensation with an amine to form the pyrrole ring.[4] This modification, often referred to as the Clauson-Kaas reaction, circumvents the need to handle the often unstable succinaldehyde directly.[5]

This application note details various modern protocols for the Paal-Knorr synthesis using this compound, including microwave-assisted and solvent-free conditions, which align with the principles of green chemistry.

Reaction Mechanism and Workflow

The reaction proceeds via an acid-catalyzed hydrolysis of this compound to generate the intermediate 1,4-dialdehyde. This is followed by the classical Paal-Knorr condensation mechanism, which involves the formation of a hemiaminal, subsequent cyclization, and dehydration to yield the aromatic pyrrole ring.[2]

Caption: Workflow of the Paal-Knorr pyrrole synthesis using this compound.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of N-substituted pyrroles from this compound and various amines under different catalytic systems.

| Catalyst | Amine Substrate | Reaction Conditions | Yield (%) | Reference |

| Iron(III) chloride | Various amines and sulfonamides | Water, mild conditions | Good to excellent | [6] |

| Molecular Iodine (~5 mol%) | Various amines | Microwave, solvent-free | 75 - 98 | [4] |

| Bismuth Nitrate Pentahydrate (5 mol%) | Various amines | Solvent-free | Not specified | |

| Acetic Acid | Amines | Reflux | 59 - 95 | [5] |

| None (Microwave) | Arylsulfonamides or anilines | Water, microwave irradiation | 81 - 99 | [5] |

| Acetate (B1210297) Buffer | Chiral amines | Water, ambient temperature | 89 - 94 | [5] |

Experimental Protocols

General Protocol using Iron(III) Chloride in Water

This protocol is based on the work of Azizi et al. and offers an environmentally friendly approach.[6]

Materials:

-

This compound (1.0 mmol)

-

Amine or sulfonamide (1.0 mmol)

-

Iron(III) chloride hexahydrate (FeCl₃·6H₂O) (0.1 mmol, 10 mol%)

-

Water (5 mL)

-

Ethyl acetate

-

Brine solution

Procedure:

-

To a solution of the amine or sulfonamide in water (5 mL) in a round-bottom flask, add iron(III) chloride hexahydrate and stir at room temperature for 5 minutes.

-

Add this compound to the mixture.

-

Stir the reaction mixture at room temperature or gently heat as required (monitor by TLC).

-

Upon completion of the reaction, extract the mixture with ethyl acetate (3 x 10 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-substituted pyrrole.

Microwave-Assisted Solvent-Free Protocol using Molecular Iodine

This rapid and efficient protocol is adapted from the work of Banik et al.[4][7]

Materials:

-

This compound (1.0 mmol)

-

Amine (1.0 mmol)

-

Molecular iodine (I₂) (0.05 mmol, 5 mol%)

-

Microwave reactor vials

Procedure:

-

In a microwave reactor vial, combine this compound, the desired amine, and molecular iodine.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a suitable temperature and time (e.g., 60-120 °C for 2-10 minutes). The optimal conditions may vary depending on the amine substrate.[7]

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Dissolve the crude mixture in an appropriate organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Wash the solution with aqueous sodium thiosulfate (B1220275) to remove excess iodine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the residue by flash chromatography to yield the pure N-substituted pyrrole.

References

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 4. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrrole synthesis [organic-chemistry.org]

- 7. rgmcet.edu.in [rgmcet.edu.in]

Application Notes and Protocols: In Situ Generation of Succinaldehyde for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the in situ generation of succinaldehyde (B1195056) from its stable precursor, 2,5-dimethoxytetrahydrofuran. Succinaldehyde is a reactive dialdehyde (B1249045) that can be employed as a homobifunctional crosslinking agent for proteins and other biomolecules, targeting primary amine groups such as the ε-amino group of lysine (B10760008) residues. The in situ generation method offers the advantage of using a freshly prepared, highly reactive aldehyde, thereby avoiding the storage and handling issues associated with purified succinaldehyde, which is prone to polymerization.[1] This application note outlines the chemical principles, a detailed experimental protocol, and key considerations for the application of this method in bioconjugation and drug development.

Introduction

Chemical crosslinking of proteins is a powerful technique for studying protein-protein interactions, stabilizing protein structures, and creating novel bioconjugates.[2] Aldehydes, such as glutaraldehyde (B144438) and formaldehyde, are commonly used crosslinking agents that react with primary amines on proteins, primarily the side chain of lysine residues, to form Schiff bases.[3][4] Succinaldehyde, a four-carbon dialdehyde, offers a shorter spacer arm compared to glutaraldehyde, which can be advantageous for specific structural studies or the generation of precisely defined bioconjugates.